molecular formula C23H25N3O5S B2372232 N-(4-((1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide CAS No. 900011-65-6

N-(4-((1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide

Cat. No. B2372232
CAS RN: 900011-65-6
M. Wt: 455.53
InChI Key: ZNTZWRCJUVZPFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrrolo[1,2-a]pyrazine ring, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrazine ring. This structure is attached to a phenyl ring via a sulfonyl group. Another phenyl ring is attached to the pyrrolopyrazine ring via an acetamide group. The presence of dimethoxyphenyl groups suggests that the compound may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings and functional groups means that it could potentially exist in multiple isomeric forms. The exact structure would depend on the specific arrangement of these groups in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research by Chkirate et al. (2019) focuses on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, exploring their assembly process influenced by hydrogen bonding and their significant antioxidant activity. This suggests potential applications in designing coordination complexes with specific properties or functionalities, including antioxidant capabilities (Chkirate et al., 2019).

Antitumor Activity

Alqasoumi et al. (2009) synthesized novel acetamide, pyrrole, and other derivatives to evaluate their antitumor activity, finding compound 4 to be more effective than doxorubicin as a reference drug. This highlights the potential of similar compounds in antitumor applications (Alqasoumi et al., 2009).

Antimicrobial Evaluation

Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating a sulfamoyl moiety for antimicrobial use, suggesting the compound's possible relevance in developing antimicrobial agents (Darwish et al., 2014).

Electronic Structure and Molecular Docking

Shukla and Yadava (2020) performed quantum mechanical calculations on a related molecule to analyze its electronic structure and conducted molecular docking to explore its potential as an anti-amoebic agent. This indicates the usefulness of computational studies in predicting the biological activity of similar compounds (Shukla & Yadava, 2020).

Crystal Structure Characterization

Nayak et al. (2014) reported on the synthesis, crystal structure, and characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide, providing insights into the structural aspects of related compounds which could be beneficial for understanding the properties and potential applications of the specified compound (Nayak et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug or a biologically active compound, its mechanism of action would depend on its specific biological target .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a drug, future studies could focus on improving its efficacy or reducing its side effects. If it’s a material, research could focus on improving its physical properties .

properties

IUPAC Name

N-[4-[[1-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]sulfonyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S/c1-16(27)24-18-7-9-19(10-8-18)32(28,29)26-14-13-25-12-4-5-20(25)23(26)17-6-11-21(30-2)22(15-17)31-3/h4-12,15,23H,13-14H2,1-3H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTZWRCJUVZPFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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